2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
Description
2-Amino-3-(4-hydroxyphenyl)-N-methylpropanamide (CAS: 117888-79-6), also known as D-Tyrosinamide hydrochloride in its salt form, is a synthetic derivative of the amino acid tyrosine. Structurally, it features a hydroxyphenyl group at the β-position, an amino group at the α-position, and a methyl-substituted amide at the terminal carbonyl (Fig. 1). This compound mimics tyrosine, which is critical for catalytic activity in enzymes such as tyrosine kinases and hydroxylases . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for biochemical applications . Its synthesis typically involves benzylation of L-tyrosine followed by amidation and resolution to isolate the D-isomer .
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(14)9(11)6-7-2-4-8(13)5-3-7/h2-5,9,13H,6,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKUNXWBGNYJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000117 | |
| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-methylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78891-97-1 | |
| Record name | Tyrosine methylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078891971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-methylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-bromo-3-chloropropanoic acid to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related propanamide derivatives, focusing on substituents, stereochemistry, and functional groups.
Table 1: Key Structural Features and Properties of Comparable Compounds
Analysis of Structural Differences and Implications
Substituent Effects on Bioactivity :
- The 4-hydroxyphenyl group in the target compound enables hydrogen bonding and mimics tyrosine’s role in enzyme binding . In contrast, the 4-methoxyphenyl group in compound 3a (Table 1) increases lipophilicity, enhancing membrane permeability for antiviral applications .
- Chloro substitution (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) introduces electron-withdrawing effects, altering electronic distribution and stabilizing crystal packing via C–H···O interactions .
Stereochemical Considerations :
- The D-isomer (D-Tyrosinamide hydrochloride) shows reduced binding to L-specific enzymes compared to the L-tyrosine scaffold, highlighting the importance of stereochemistry in biological activity .
Functional Group Modifications: Oxamoyl and sulfonyl groups (e.g., N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide) introduce additional hydrogen-bonding sites and rigidity, favoring coordination with metal ions or macromolecular targets .
Physicochemical and Pharmacological Comparisons
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility (∼50 mg/mL) compared to neutral propanamides like 3-Chloro-N-(4-methoxyphenyl)propanamide, which rely on organic solvents .
- Thermal Stability : Compounds with extended aromatic systems (e.g., dual hydroxyphenyl groups) exhibit higher melting points (∼200–220°C) due to π-π stacking, whereas N-methylated analogs show lower melting points (∼150–170°C) .
- Biological Targets : While the target compound interacts with tyrosine-dependent enzymes, methoxy- and difluorophenyl-substituted analogs (e.g., 3a, 3b in ) are tailored for HIV capsid inhibition, demonstrating structure-activity relationship (SAR) versatility .
Biological Activity
2-Amino-3-(4-hydroxyphenyl)-N-methylpropanamide, also known by its chemical structure and CAS number 78891-97-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 78891-97-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that this compound acts on the Formyl Peptide Receptor 2 (FPR2), which is implicated in inflammatory responses. Antagonism at this receptor may provide therapeutic benefits in conditions characterized by chronic inflammation such as rheumatoid arthritis and asthma .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has demonstrated activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
- IC50 Values : In comparative studies, the compound exhibited an IC50 value of approximately 0.126 μM against HeLa cells, indicating potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|
| HeLa | 0.126 | Doxorubicin | 0.071 |
| SMMC-7721 | 0.071 | Doxorubicin | 0.164 |
| K562 | 0.164 | Doxorubicin | - |
Anti-inflammatory Effects
The compound's interaction with FPR2 suggests a role in modulating inflammatory responses:
- In Vivo Studies : Animal models have shown that administration of compounds targeting FPR2 can reduce levels of pro-inflammatory cytokines, thus promoting a resolution phase in inflammation .
Case Studies
- Case Study on Neuroinflammation :
- Anticancer Efficacy :
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide with high enantiomeric purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert atmospheres (e.g., nitrogen). Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical for isolating enantiomers. Intermediate purification via column chromatography and final product validation using -NMR, -NMR, and mass spectrometry (MS) ensures structural fidelity .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm proton and carbon environments, respectively.
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS for molecular weight verification.
- X-ray Crystallography: To resolve absolute stereochemistry when crystallizable derivatives are synthesized .
- Infrared Spectroscopy (IR): Identification of functional groups like amide C=O and phenolic -OH stretches .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer: Enantiomers can exhibit divergent binding affinities to biological targets. To assess this:
- Synthesize enantiopure forms using chiral auxiliaries or asymmetric catalysis.
- Perform docking simulations (e.g., AutoDock) to predict interactions with receptors like G-protein-coupled receptors (GPCRs).
- Validate via radioligand binding assays or surface plasmon resonance (SPR) to quantify affinity differences. For example, DAMGO, a related opioid peptide, shows stereospecific binding to µ-opioid receptors, emphasizing the importance of chirality .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer: Contradictions may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:
- Purity Analysis: Use HPLC with UV/Vis or MS detection to rule out contaminants.
- Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines).
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are effective in studying the enzyme-substrate interactions of this compound?
- Methodological Answer:
- Kinetic Studies: Use Michaelis-Menten kinetics to determine and in enzyme inhibition assays.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS).
- Site-Directed Mutagenesis: Modify enzyme active sites to identify critical residues for interaction.
- Fluorescence Quenching: Monitor conformational changes upon ligand binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
